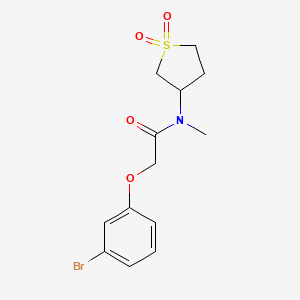

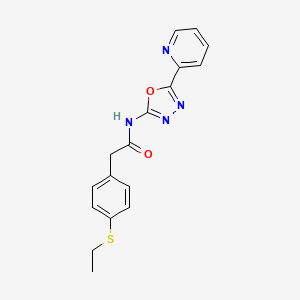

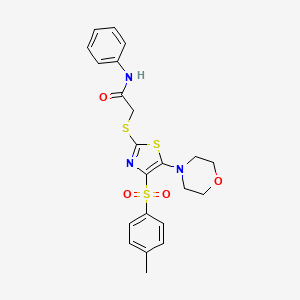

![molecular formula C12H14N4O2 B2631567 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1202988-97-3](/img/structure/B2631567.png)

5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound with a molecular formula of C15H17N3O2 and a molecular weight of 279.32 g/mol.

Scientific Research Applications

Chemical Structure and Stability

5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound with a complex structure that has been studied for its tautomeric forms and stability in various conditions. Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, revealing insights into the stability of related compounds in crystal and solution, highlighting the challenges in chromatographic purification and recrystallization due to the compound's instability in solution (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Synthetic Approaches

Several studies have focused on the synthesis of related heterocyclic compounds. Yakovenko et al. (2019) presented a convenient synthesis method for 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles, showcasing methods to achieve these structures through reactions involving malonic acid or cyanoacetic acid in the presence of pyrrolidine (Yakovenko, Lukianov, Bol’but, & Vovk, 2019). Another innovative approach was demonstrated by Nikpassand et al. (2010), who achieved fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines through a regioselective reaction under ultrasound irradiation, offering a rapid and efficient synthesis route (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Theoretical and Quantum Studies

The compound and its derivatives have also been the subject of theoretical and quantum studies to understand their properties better. Halim and Ibrahim (2022) conducted synthesis, spectral analysis, and quantum studies on novel pyrazolo[3,4-b] pyridine derivatives, contributing to understanding their non-linear optical (NLO) and thermodynamic properties, and elucidating their structure through various spectroscopic and computational methods (Halim & Ibrahim, 2022).

Biomedical Applications

The biomedical applications of pyrazolo[3,4-b]pyridines have been extensively reviewed, highlighting their potential in various therapeutic areas. Donaire-Arias et al. (2022) provided a comprehensive overview of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, analyzing the diversity of substituents and the synthetic methods used for their preparation, as well as their relevance in biomedical research (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Properties

IUPAC Name |

5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-15-6-8-10(13-14-11(8)17)9(7-15)12(18)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZJBSJVPDODY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)

![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)

![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)